molecular formula C11H6F3NOS B12277565 4-(2-(Trifluoromethyl)thiazol-5-yl)benzaldehyde

4-(2-(Trifluoromethyl)thiazol-5-yl)benzaldehyde

Cat. No.: B12277565
M. Wt: 257.23 g/mol
InChI Key: HTCAFKRSZDLRLV-UHFFFAOYSA-N
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Description

4-(2-(Trifluoromethyl)thiazol-5-yl)benzaldehyde is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. The presence of the trifluoromethyl group and the benzaldehyde moiety in this compound makes it a unique and valuable molecule in various fields of research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(Trifluoromethyl)thiazol-5-yl)benzaldehyde typically involves the reaction of 2-(Trifluoromethyl)thiazole with benzaldehyde under specific conditions. One common method is the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea in the presence of a base . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

4-(2-(Trifluoromethyl)thiazol-5-yl)benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-(2-(Trifluoromethyl)thiazol-5-yl)benzaldehyde is primarily related to its ability to interact with biological targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The thiazole ring can interact with various enzymes and receptors, modulating their activity. Specific molecular targets and pathways involved may include inhibition of microbial enzymes or interference with cancer cell proliferation pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-(Trifluoromethyl)thiazol-5-yl)benzaldehyde is unique due to the combination of the trifluoromethyl group, thiazole ring, and benzaldehyde moiety. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C11H6F3NOS

Molecular Weight

257.23 g/mol

IUPAC Name

4-[2-(trifluoromethyl)-1,3-thiazol-5-yl]benzaldehyde

InChI

InChI=1S/C11H6F3NOS/c12-11(13,14)10-15-5-9(17-10)8-3-1-7(6-16)2-4-8/h1-6H

InChI Key

HTCAFKRSZDLRLV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=O)C2=CN=C(S2)C(F)(F)F

Origin of Product

United States

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